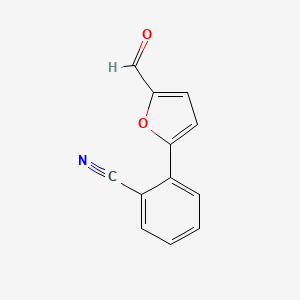
2-(5-Formyl-2-furyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Formyl-2-furyl)benzonitrile is an organic compound with the molecular formula C12H7NO2 It is characterized by the presence of a formyl group attached to a furan ring, which is further connected to a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Formyl-2-furyl)benzonitrile can be achieved through several methods. One efficient approach involves the Gomberg-Bachmann-Hey reaction, which is a classic method for forming biaryl compounds. This reaction typically involves the coupling of aryl diazonium salts with aromatic compounds under basic conditions .
Another method includes the Stille coupling reaction, which involves the use of organotin reagents. This method is advantageous due to its high yield and selectivity . Additionally, the Suzuki-Miyaura reaction, which employs palladium-catalyzed cross-coupling of boronic acids with aryl halides, is also used for the synthesis of this compound .
Industrial Production Methods: For large-scale production, the Gomberg-Bachmann-Hey reaction is preferred due to its simplicity and cost-effectiveness. This method allows for the synthesis of the compound on a multigram scale without the need for expensive or toxic reagents .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Formyl-2-furyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 2-(5-Carboxy-2-furyl)benzonitrile.
Reduction: 2-(5-Formyl-2-furyl)benzylamine.
Substitution: 2-(5-Formyl-2-furyl)-4-nitrobenzonitrile (nitration product).
Wissenschaftliche Forschungsanwendungen
2-(5-Formyl-2-furyl)benzonitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(5-Formyl-2-furyl)benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nitrile group can interact with metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-(5-Formyl-2-thienyl)benzonitrile: Similar structure but with a thiophene ring instead of a furan ring.
2-(5-Formyl-2-furyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness: 2-(5-Formyl-2-furyl)benzonitrile is unique due to the combination of a formyl group and a nitrile group attached to a furan ring.
Eigenschaften
IUPAC Name |
2-(5-formylfuran-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHWLBNYUIICMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391138 |
Source


|
| Record name | 2-(5-formyl-2-furyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299442-23-2 |
Source


|
| Record name | 2-(5-formyl-2-furyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














